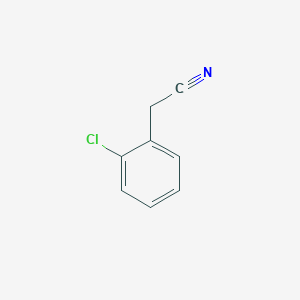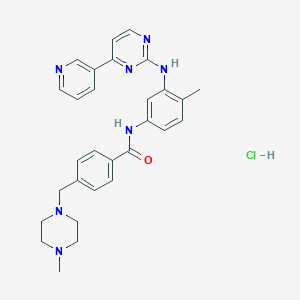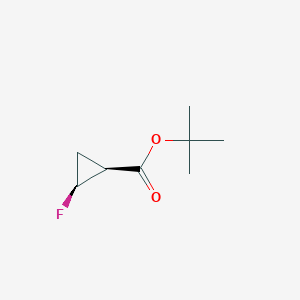
Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel-
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CF3-CPA and is used as a tool in chemical biology and medicinal chemistry research. CF3-CPA is a chiral compound that has two enantiomers, (1R,2R)-rel- and (1S,2S)-rel-. In
Mecanismo De Acción
CF3-CPA modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification is irreversible and leads to the inactivation of the protein. CF3-CPA inhibits the activity of the proteasome by binding to the active site of the proteasome and preventing the degradation of proteins.
Biochemical and Physiological Effects:
CF3-CPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that contain cysteine residues, including caspases, cathepsins, and glutathione S-transferases. CF3-CPA has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. In addition, CF3-CPA has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3-CPA has several advantages for use in lab experiments. It is a highly selective and irreversible modifier of cysteine residues, which makes it a valuable tool for studying the function of cysteine residues in proteins. CF3-CPA is also a potent inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in disease. However, CF3-CPA has some limitations for use in lab experiments. It is a highly reactive compound that can modify other nucleophilic residues in proteins, which can lead to non-specific effects. CF3-CPA is also a toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on CF3-CPA. One area of research is the development of new derivatives of CF3-CPA that have improved selectivity and potency for modifying cysteine residues in proteins. Another area of research is the development of new proteasome inhibitors that are based on the structure of CF3-CPA. These inhibitors could be used as potential therapeutic agents for the treatment of cancer and other diseases. Finally, research on the biochemical and physiological effects of CF3-CPA could lead to the discovery of new targets for drug development.
Aplicaciones Científicas De Investigación
CF3-CPA has been used as a tool in chemical biology and medicinal chemistry research due to its ability to selectively and irreversibly modify cysteine residues in proteins. This modification can be used to study the function of cysteine residues in proteins and to develop new therapeutic agents that target specific cysteine residues. CF3-CPA has also been shown to inhibit the activity of the proteasome, a complex protein degradation machinery that plays a critical role in cellular homeostasis. This inhibition can be used to study the role of the proteasome in disease and to develop new therapeutic agents that target the proteasome.
Propiedades
Número CAS |
152237-14-4 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel- |
Fórmula molecular |
C8H13FO2 |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
tert-butyl (1S,2S)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-8(2,3)11-7(10)5-4-6(5)9/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |
Clave InChI |
HABIHZMRBKTLDZ-RITPCOANSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1C[C@@H]1F |
SMILES |
CC(C)(C)OC(=O)C1CC1F |
SMILES canónico |
CC(C)(C)OC(=O)C1CC1F |
Sinónimos |
Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel- |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


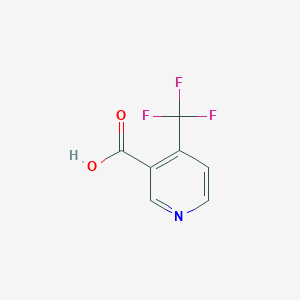


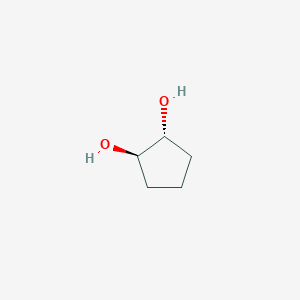
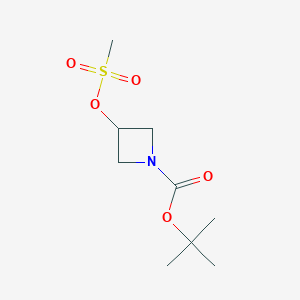
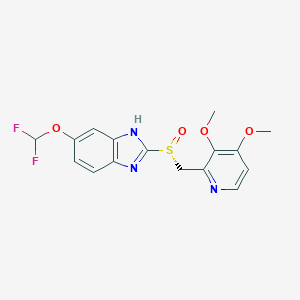

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)

